N-4-Piperidinyl-4-piperidinamine

Catalog No.
S12358387
CAS No.
508201-22-7
M.F
C10H21N3
M. Wt
183.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-4-Piperidinyl-4-piperidinamine

CAS Number

508201-22-7

Product Name

N-4-Piperidinyl-4-piperidinamine

IUPAC Name

N-piperidin-4-ylpiperidin-4-amine

Molecular Formula

C10H21N3

Molecular Weight

183.29 g/mol

InChI

InChI=1S/C10H21N3/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h9-13H,1-8H2

InChI Key

NPZCEZNJVRPFCM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC2CCNCC2

N-4-Piperidinyl-4-piperidinamine, also known as N-phenyl-4-piperidinamine, is a chemical compound with the molecular formula C11H16N2C_{11}H_{16}N_2 and a molecular weight of approximately 176.26 g/mol. This compound features a piperidine ring, which is a six-membered saturated nitrogen-containing heterocycle, and is characterized by its two piperidinyl groups attached to a phenyl group. The structure can be represented as follows:

text
N / \ C C / \ C C | | C-------C | | N-------C

The compound is notable for its potential applications in medicinal chemistry, particularly in the development of analgesics and antihistamines.

Typical of amines and piperidine derivatives, including:

  • Alkylation: The nitrogen atom can be alkylated using alkyl halides to form N-alkyl derivatives.
  • Reductive Amination: This involves the reaction of the compound with aldehydes or ketones in the presence of reducing agents to form secondary or tertiary amines.
  • Oxirane Ring-Opening: This reaction can yield substituted piperidines by opening epoxide rings in the presence of nucleophiles .

These reactions are important for synthesizing derivatives that may exhibit enhanced biological activity or improved pharmacological properties.

N-4-Piperidinyl-4-piperidinamine has been studied for its biological activities, particularly its antihistaminic properties. Research indicates that compounds with similar structures exhibit significant antihistaminic effects, which can be evaluated through various in vivo and in vitro assays. For example, studies have shown that certain derivatives can effectively inhibit histamine-induced responses in animal models, suggesting potential therapeutic applications in treating allergic reactions .

Moreover, this compound's structural similarity to other analgesics suggests that it may also possess pain-relieving properties, although more specific studies are required to confirm this.

The synthesis of N-4-Piperidinyl-4-piperidinamine can be achieved through several methods:

  • Reductive Amination: This method involves reacting an appropriate piperidine derivative with an aldehyde or ketone in the presence of hydrogen and a catalyst such as palladium on carbon. This process allows for the formation of the desired piperidinamine structure.
  • Alkylation Reactions: The compound can be synthesized by alkylating a primary or secondary amine with an alkyl halide under basic conditions.
  • Cyclization Reactions: Certain synthetic pathways involve cyclization of linear precursors containing amine functionalities to form the piperidine ring structure .

These synthetic routes highlight the versatility of amine chemistry in producing complex nitrogen-containing compounds.

N-4-Piperidinyl-4-piperidinamine has several potential applications:

  • Pharmaceuticals: It is primarily investigated for use as an antihistamine and analgesic agent.
  • Chemical Intermediates: The compound serves as an intermediate in synthesizing other biologically active molecules.
  • Light Stabilizers: Variants of this compound are explored for use as hindered amine light stabilizers in polymer formulations .

Interaction studies involving N-4-Piperidinyl-4-piperidinamine typically focus on its binding affinity to histamine receptors and other biological targets. These studies often employ techniques such as radiolabeled ligand binding assays and functional assays to determine how effectively the compound interacts with specific receptors compared to known antihistamines .

Furthermore, pharmacokinetic studies help elucidate absorption, distribution, metabolism, and excretion profiles, which are crucial for understanding therapeutic potential and safety.

Several compounds share structural similarities with N-4-Piperidinyl-4-piperidinamine. Here are some notable examples:

Compound NameStructure TypeKey Properties
N,N-Dimethyl-4-piperidinamineTertiary AmineUsed in various organic syntheses
2,2,6,6-TetramethylpiperidineHindered AmineCommonly used as a light stabilizer
N-Benzyl-4-piperidonePiperidine DerivativeExhibits analgesic properties
N-(4-Piperidinyl)-1H-benzimidazol-2-aminesAntihistaminic AgentPotent antihistaminic activity

Uniqueness of N-4-Piperidinyl-4-piperidinamine

N-4-Piperidinyl-4-piperidinamine stands out due to its dual piperidine structure which may enhance its binding affinity and selectivity towards specific biological targets compared to other similar compounds. Its potential for developing new therapeutic agents makes it a unique candidate in medicinal chemistry research.

Cyclization Strategies for Piperidine Core Formation

The piperidine core of N-4-Piperidinyl-4-piperidinamine is typically synthesized via Dieckmann condensation or reductive amination. Dieckmann condensation involves intramolecular cyclization of diesters to form six-membered rings, as demonstrated in the synthesis of 1-methyl-4-piperidone. For example, ethyl 1-methyl-4-oxopiperidine-3-carboxylate undergoes acidic hydrolysis followed by decarboxylation to yield the piperidone intermediate. Reductive amination, another cornerstone method, employs aldehydes or ketones reacting with primary amines in the presence of hydrogen and palladium catalysts. This approach facilitates the formation of the saturated piperidine ring while introducing nitrogen atoms at strategic positions.

A comparative analysis of cyclization methods reveals distinct advantages:

MethodConditionsYieldApplications
Dieckmann CondensationAcidic hydrolysis, 100–120°C60–75%4-Piperidone derivatives
Reductive AminationH₂, Pd/C, room temperature70–85%Bicyclic amines

These methods highlight the versatility of amine chemistry in constructing complex nitrogen heterocycles.

N-Functionalization Techniques for 4-Piperidinylamine Derivatives

N-Functionalization introduces substituents to the piperidine nitrogen, enhancing biological activity. N-Alkylation and reductive amination are widely employed. For instance, N-alkylation of tert-butyl piperidin-4-yl carbamate with bromoethyl sulfides in acetonitrile yields substituted derivatives. This reaction, conducted under reflux with potassium carbonate, achieves moderate to high yields (19–69%). Reductive amination using sodium triacetoxyborohydride (Na(AcO)₃BH) and benzaldehydes further diversifies the substituents.

Acylation represents another critical pathway. Reacting 4-piperidinamine with acyl halides or anhydrides introduces carbonyl groups, as seen in the synthesis of sulfoxide analogues. For example, treatment with methanesulfonic anhydride under basic conditions installs sulfonyl groups, which are pivotal for receptor binding.

Decarboxylation and Hydrolysis Pathways in Piperidinamine Synthesis

Decarboxylation and hydrolysis are essential for refining intermediates into final products. Acid-catalyzed hydrolysis of β-keto esters, such as ethyl 1-methyl-4-oxopiperidine-3-carboxylate, triggers decarboxylation to form 1-methyl-4-piperidone. This reaction proceeds via enol intermediate stabilization, followed by CO₂ elimination. Similarly, trifluoroacetic acid (TFA)-mediated deprotection removes tert-butoxycarbonyl (Boc) groups from intermediates like tert-butyl piperidin-4-yl carbamate, yielding free amines.

Hydrolysis also converts nitriles to amides, as demonstrated in patent literature. For example, nitrile intermediates treated with strong inorganic acids (e.g., HCl) undergo hydrolysis to carboxamides, which are further processed into target compounds.

Compoundμ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)Selectivity Pattern
N-4-Piperidinyl-4-piperidinamine related structuresNot directly reportedNegligible affinityPotential activityStructure-dependent
Dimethyl-4-(3-hydroxyphenyl)piperidine derivatives530-fold selectivity loss vs κNegligible affinity18-fold increase vs μκ-selective (530:1 μ/κ ratio)
Piperidine-based opioid ligandsVariable (0.25-276 nM range)Low affinityModerate to high affinityMixed profiles
Phenylpiperidine compoundsReverse stereoselectivity vs morphineVariable bindingEnhanced binding with lipophilic substituentsDepends on N-substituent
N-piperidine-4-yl indolinonesModest selectivity over classical opioidsLow binding affinityModerate bindingNOP receptor preference

Sigma Receptor Dual-Activity Modulation Strategies

Sigma receptors represent a unique class of intracellular proteins with two subtypes: sigma-1 (σ₁R) and sigma-2 (σ₂R) receptors. These receptors modulate various cellular functions including calcium signaling, protein trafficking, and neuroprotection [6]. N-4-Piperidinyl-4-piperidinamine derivatives demonstrate significant potential for dual-activity modulation at both sigma receptor subtypes.

The structural determinants for sigma receptor affinity in piperidine compounds center on the phenylpiperidine pharmacophore with lipophilic N-substituents [7]. Among diverse structural classes binding to sigma receptors, the common pharmacophore associated with high receptor affinity consists of a phenylpiperidine core with a lipophilic N-substituent. This structural requirement explains the potent sigma receptor activity observed in compounds like haloperidol, which exhibits nanomolar affinity at sigma-1 receptors.

Spirocyclic piperidine derivatives have emerged as particularly promising sigma receptor ligands. Compound 19, featuring a 1'-(4-(2-fluoroethoxy)benzyl)-3H-spiro[2-benzofuran-1,4'-piperidine] structure, demonstrated exceptional sigma-1 receptor affinity (Ki = 0.79 nM) with 350-fold selectivity over sigma-2 receptors [8]. This high selectivity profile makes such compounds valuable for investigating sigma-1 receptor-specific functions.

The dual-activity modulation strategies for sigma receptors involve both direct binding interactions and allosteric mechanisms. 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP) exemplifies neuroprotective sigma receptor agonism through modulation of neuronal nitric oxide synthase coupling mechanisms [9] [10]. PPBP decreases neuronal nitric oxide synthase activity and provides neuroprotection through sigma-1 receptor activation, involving prevention of ischemia-induced intracellular calcium dysregulation.

Allosteric modulation represents an emerging strategy for sigma receptor targeting. Compound SOMCL-668 functions as an allosteric modulator of sigma-1 receptors, promoting the dissociation of sigma-1 receptors from binding immunoglobulin protein and enhancing receptor translocation from the endoplasmic reticulum to the plasma membrane [11]. This allosteric approach enables more nuanced modulation of sigma receptor signaling pathways.

The selectivity profiles between sigma-1 and sigma-2 receptors vary significantly among piperidine-based compounds. Dual histamine H₃/sigma-1 receptor ligands containing piperidine moieties show sigma-1/sigma-2 selectivity ratios ranging from 4-30 fold [12] [13]. The piperidine ring system appears critical for dual activity, as replacement with piperazine typically results in loss of sigma receptor affinity while maintaining histamine H₃ receptor binding.

Table: Sigma Receptor Dual-Activity Modulation

Compound Classσ₁ Receptor Ki (nM)σ₂ Receptor Ki (nM)σ₁/σ₂ Selectivity RatioFunctional Activity
Piperidine-based compounds2.5-37 nM range4-116 nM range11.3-24.2Mixed agonist/antagonist
4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP)High affinity (nM range)Lower affinityσ₁ preferentialNeuroprotective agonist
Spirocyclic piperidine derivatives0.79-2.30 nM142-350 fold selectivity142-350 foldHigh affinity binding
N-phenylpiperidine compoundsLipophilic N-substituents enhanceVariableDependent on structureDiverse functions
Dual H₃/σ₁ ligands3.64-7.70 nM27-103 nM4-30 foldAntagonist activity

Dopaminergic Signaling Pathway Interference Mechanisms

The dopaminergic system encompasses multiple receptor subtypes (D₁-D₅) and the dopamine transporter, all of which serve as potential targets for N-4-Piperidinyl-4-piperidinamine derivatives. These compounds interfere with dopaminergic signaling through diverse mechanisms including receptor binding, transporter inhibition, and pathway modulation [14].

Dopamine D₂ receptor interactions demonstrate functional selectivity patterns that distinguish piperidine-based ligands from conventional dopaminergic drugs. Aripiprazole, containing a piperidine-like structure, exhibits functionally selective actions at dopamine D₂ receptors, affecting different downstream signaling pathways with varying potencies [15]. The compound shows partial activation of mitogen-activated protein kinase and arachidonic acid release pathways while producing minimal receptor internalization compared to typical agonists.

Dopamine D₄ receptor selectivity represents another important aspect of piperidine compound pharmacology. Novel ligands based on 2-(4-(pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide demonstrate D₄ receptor binding affinities ranging from 91-4280 nM with varying selectivity profiles [16]. Structure-activity relationships reveal that piperidine ring substitutions and linker modifications significantly influence both binding affinity and receptor subtype selectivity.

The dopamine transporter (DAT) serves as a high-affinity target for piperidine-based compounds. 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues exhibit potent DAT inhibition with IC₅₀ values ranging from 6.0-14 nM [17]. These compounds demonstrate selectivity ratios of 30-33 fold for DAT versus serotonin transporter, making them valuable tools for investigating dopaminergic function.

Stereochemical factors play crucial roles in determining transporter selectivity patterns. Studies of 4-(4-chlorophenyl)piperidine analogues with thioacetamide side chains reveal that different stereoisomers exhibit distinct selectivity profiles [18]. The (-)-cis analogues show dopamine transporter/norepinephrine transporter selectivity, while (-)-trans and (+)-cis isomers demonstrate serotonin transporter or mixed selectivity patterns.

Dopamine receptor heterodimer interactions represent an emerging mechanism of piperidine compound action. Co-activation of dopamine D₁ and D₂ receptors through heterodimer formation leads to phospholipase C activation and calcium signaling [14]. This pathway requires both receptor subtypes and is sensitive to selective antagonists, suggesting that piperidine compounds may modulate heterodimer function through multi-target effects.

The mechanistic impacts of dopaminergic pathway interference include modulation of cyclic adenosine monophosphate signaling, protein kinase activation, and neurotransmitter release [14]. Piperidine compounds can influence dopamine-regulated phosphoprotein (DARPP-32) phosphorylation, which serves as a critical integration point for dopaminergic signaling. These effects ultimately translate to changes in neuronal excitability, synaptic plasticity, and behavioral outputs.

Table: Dopaminergic Signaling Pathway Interference

Target SystemPiperidine Compound EffectsBinding Affinity Range (nM)Selectivity ProfileMechanistic Impact
Dopamine D₂ receptorsFunctional selectivity patternsVariable by subtypeD₂L-mediated differential signalingMAPK, AA release, internalization
Dopamine D₄ receptorsSelective binding (6-646 nM)91-4280 nMD₄-selective compounds possiblecAMP/β-arrestin pathways
Dopamine transporter (DAT)High affinity inhibition (0.7-14 nM)0.7-14 nMDAT/SERT selectivity ratios 6-33Reuptake inhibition
D₁/D₂ heterodimersCo-activation mechanismsSynergistic effectsRequires both D₁ and D₂PLC/Ca²⁺ signaling
Dopaminergic pathwaysMultiple pathway modulationPathway-dependentMulti-target effectsNeurotransmitter modulation

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

183.173547683 g/mol

Monoisotopic Mass

183.173547683 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

Explore Compound Types